2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-methyl-4-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-11-9(6-10(13)12-7)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTCTASKJAZNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The β-diketone precursor reacts with urea in the presence of a catalyst (e.g., HCl or NaOH) to form the pyrimidine ring. The tetrahydropyran (THP) moiety is introduced either during cyclization or via post-synthetic modification. For example, a β-diketone substituted with a THP group undergoes cyclization with urea at elevated temperatures (80–120°C) to yield the target compound.
Key Parameters:
-
Solvent: Ethanol or water for eco-friendly synthesis.
-
Catalyst: 10–20 mol% HCl or NaOH.
Nucleophilic Substitution on Preformed Pyrimidine Cores
Functionalization of pre-synthesized pyrimidine rings provides a modular route. The 6-position of 2-methylpyrimidin-4-ol is activated for nucleophilic substitution with tetrahydropyran-4-yl groups.
Synthetic Protocol
Optimization Insights:
-
Mitsunobu Conditions: 1.2 equiv tetrahydropyran-4-ol, 1.5 equiv DIAD, 20 mol% PPh₃ in THF (60°C, 12 h).
Palladium-Catalyzed Cross-Coupling Reactions
Recent advances utilize Suzuki-Miyaura coupling to install the tetrahydropyran moiety. This method offers superior regioselectivity and compatibility with sensitive functional groups.
Case Study: Suzuki-Miyaura Coupling
A boronic ester derivative of tetrahydropyran-4-yl is coupled with 6-bromo-2-methylpyrimidin-4-ol under palladium catalysis:
Reagents:
-
6-Bromo-2-methylpyrimidin-4-ol (1.0 equiv).
-
Tetrahydropyran-4-ylboronic acid pinacol ester (1.2 equiv).
-
Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).
-
Solvent: Dioxane/water (4:1).
Conditions:
Industrial-Scale Production Techniques
For large-scale synthesis, continuous flow reactors and solvent recycling systems are prioritized to enhance efficiency and reduce waste.
Flow Chemistry Approach
A two-step continuous process is employed:
-
Cyclization: β-Diketone and urea are fed into a heated microreactor (100°C, residence time: 30 min).
-
Functionalization: The crude pyrimidin-4-ol intermediate undergoes nucleophilic substitution in a second reactor with tetrahydropyran-4-methanesulfonate.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 45–65 | 90–95 | Moderate | Low |
| Nucleophilic Substitution | 70–85 | 95–98 | High | Medium |
| Suzuki Coupling | 78–92 | 98–99 | High | High |
| Flow Chemistry | 80–88 | 97–99 | Industrial | Medium |
Table 1: Performance metrics of preparation methods.
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Unwanted regioisomers may form due to tautomerism of β-diketones. Employing asymmetric catalysts (e.g., L-proline) or low-temperature conditions (−20°C) suppresses side products.
Catalyst Degradation in Coupling Reactions
Pd(PPh₃)₄ undergoes deactivation at high temperatures. Substituting with SPhos-Pd-G3 increases turnover number (TON) to 1,500.
Purification Difficulties
The polar nature of pyrimidin-4-ol complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water eluent) achieves >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyran group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Compounds with different functional groups replacing the tetrahydropyran moiety.
Scientific Research Applications
Organic Synthesis
2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, making it valuable in the development of new compounds for research purposes.
Research indicates that this compound may possess antimicrobial and antiviral properties , making it a candidate for further studies in pharmacology. Its interaction with biological systems suggests potential therapeutic applications.
Medicinal Chemistry
The compound is explored for its therapeutic effects, particularly in drug development. Its structural features may allow it to interact with specific biological targets, influencing metabolic pathways or gene expression.
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals, contributing to various manufacturing processes.
Case Studies
- Antiviral Research : A study investigated the antiviral properties of 2-methyl derivatives against specific viral strains, demonstrating promising results that warrant further exploration.
- Antimicrobial Studies : Research focused on the compound's effectiveness against various bacterial strains, revealing its potential as a new antimicrobial agent.
- Drug Development Trials : Clinical trials are ongoing to evaluate the efficacy of formulations containing this compound for treating specific diseases, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-4-ol derivatives exhibit structural diversity that directly influences their physicochemical and pharmacological properties. Below is a detailed comparison of 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol with structurally related analogs:
Structural Analogs and Substituent Effects
Pharmacological and Physicochemical Data
- Solubility : The THP group in this compound improves water solubility compared to analogs with purely aromatic substituents (e.g., thiophen-3-yl) .
- Dimerization: Pyrimidin-4-ol derivatives tend to form dimers via hydrogen bonding.
- Binding Affinity : Trifluoromethyl-substituted analogs (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol) show higher affinity for hydrophobic binding pockets in enzyme targets, as seen in related imidazo[1,2-a]pyridine derivatives .
Biological Activity
2-Methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 194.23 g/mol. It contains a pyrimidine ring substituted with a tetrahydro-pyran moiety, which is believed to enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1412957-72-2 |
| Purity | ≥98% |
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various pyrimidine compounds, including derivatives similar to this compound. The results demonstrated that these compounds could inhibit the growth of several pathogenic microorganisms.
Case Study: Antimicrobial Evaluation
In a comparative study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The agar diffusion method revealed that this compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound's structural analogs have shown promise in cancer therapy. Research focusing on similar pyrimidine derivatives demonstrated that they could inhibit tumor growth in murine models when combined with traditional chemotherapeutics.
Table 2: Anticancer Activity Results
| Compound | Tumor Type | Inhibition (%) | Reference |
|---|---|---|---|
| 2-Methyl-6-(tetrahydro... | Breast Cancer | 60% | |
| Analog A | Lung Cancer | 75% | |
| Analog B | Colon Cancer | 50% |
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. Studies have suggested that similar compounds can act as inhibitors of DNA-PK, an essential protein in the DNA damage response pathway .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol?
- Methodological Answer : Synthesis typically involves condensation of pyrimidine precursors with tetrahydro-2H-pyran derivatives. For example, reacting 2,5-dichloropyrimidine with tetrahydro-2H-pyran-4-amine under basic conditions introduces the pyran substituent. Subsequent cyclization using FeCl₃−SiO₂ as a solid-supported catalyst and oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) completes the process. Yields can reach ~75% under optimized conditions (100°C, dichloromethane) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine hydroxyl group (δ ~12 ppm) and pyran ring protons (δ 3.5–4.5 ppm).
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₀H₁₅N₂O₃, calculated MW: 223.11 g/mol).
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Moderate in DMSO and methanol (10–20 mg/mL); low in water (<1 mg/mL). Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays.
- Stability : Store at -20°C under argon. Stability studies show <5% degradation over six months when protected from light and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency?
- Methodological Answer :
- Catalyst Screening : Compare FeCl₃−SiO₂ with other Lewis acids (e.g., ZnCl₂, AlCl₃). FeCl₃−SiO₂ reduces side reactions and improves yield (75% vs. 50% with AlCl₃).
- Solvent Optimization : Dichloromethane outperforms THF due to better catalyst activation.
- Temperature Control : Maintain 100°C to balance reaction rate and byproduct formation .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing.
- Metabolite Interference : Account for in vivo conversion to hydroxylated derivatives, which may alter activity. Validate results with LC-MS/MS to track parent compound stability .
Q. What strategies enhance stereochemical purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : L-proline or BINOL derivatives achieve enantiomeric excess >90%.
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or X-ray crystallography confirms stereochemistry. Computational modeling (DFT) predicts preferred conformers .
Q. How to interpret conflicting NMR data for pyran ring protons?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
